molecular formula C21H23FN2O3 B2793694 2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 2-(4-METHYLPHENYL)ACETATE CAS No. 1797043-49-2

2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 2-(4-METHYLPHENYL)ACETATE

Cat. No.: B2793694
CAS No.: 1797043-49-2
M. Wt: 370.424
InChI Key: QPPPXULMLYMNBF-UHFFFAOYSA-N
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Description

This compound features a piperazine ring substituted with a 2-fluorophenyl group at the 4-position, linked via a 2-oxoethyl group to a 4-methylphenyl acetate moiety.

Properties

IUPAC Name

[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O3/c1-16-6-8-17(9-7-16)14-21(26)27-15-20(25)24-12-10-23(11-13-24)19-5-3-2-4-18(19)22/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPPXULMLYMNBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 2-(4-METHYLPHENYL)ACETATE typically involves the reaction of 2-fluorophenylpiperazine with an appropriate oxoethyl ester. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 2-(4-METHYLPHENYL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted fluorophenyl derivatives .

Scientific Research Applications

2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 2-(4-METHYLPHENYL)ACETATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 2-(4-METHYLPHENYL)ACETATE involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Structural Analogues with Fluorophenylpiperazine Moieties

The fluorophenylpiperazine core is shared among several compounds, but differences in substituents and functional groups significantly alter their properties:

Compound Name Key Structural Features Molecular Formula Observed Applications/Properties Reference
Target Compound 4-(2-Fluorophenyl)piperazine + 2-oxoethyl ester + 4-methylphenyl acetate C21H22FN2O4 Unknown (structural similarity suggests CNS activity) -
Prasugrel Hydrochloride Cyclopropyl-fluorophenyl + thienopyridine + acetate C20H20FNO3S·HCl Platelet aggregation inhibitor (ADP P2Y12 antagonist)
(2Z)-4-[4-(2-Fluorophenyl)piperazin-1-yl]-4-oxobut-2-enoic acid Conjugated butenoic acid instead of oxoethyl ester C14H15FN2O3 Unknown (enhanced acidity/reactivity)
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium Hydroxyphenyl ketone + trifluoroacetate counterion C20H18F2N2O4 Crystallographically characterized (no bioactivity reported)

Key Observations :

  • Prasugrel Hydrochloride: The thienopyridine core and cyclopropyl group confer antiplatelet activity, contrasting with the target compound’s ester-linked aromatic system, which may prioritize CNS receptor interactions .
  • Hydroxyphenylpiperazinium Trifluoroacetate : The hydroxy group increases solubility but may reduce metabolic stability compared to the target compound’s methyl-substituted phenyl acetate .
Physicochemical and Pharmacokinetic Properties
  • Lipophilicity : The 4-methylphenyl acetate group in the target compound likely increases logP values compared to analogs with polar substituents (e.g., hydroxyl or carboxylic acid groups), favoring membrane permeability .
  • Metabolic Stability : Piperazine rings are susceptible to N-dealkylation, but the 2-fluorophenyl group may slow oxidative metabolism, as seen in prasugrel’s fluorophenyl motif .
Crystallographic and Computational Insights
  • Structural Analysis : Tools like SHELX and Mercury enable precise determination of molecular conformations. For example, the trifluoroacetate analog in adopts a planar piperazinium conformation stabilized by hydrogen bonding, whereas the target compound’s ester groups may promote different packing motifs.
  • Packing Similarity : Mercury’s Materials Module could quantify differences in crystal packing between the target compound and prasugrel, influencing solubility and formulation stability.

Biological Activity

The compound 2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl 2-(4-methylphenyl)acetate , also referred to by its ChemDiv ID L107-0229, is a synthetic derivative featuring a piperazine ring, which is known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C26H24FN5O3C_{26}H_{24}FN_5O_3, and it contains a piperazine moiety substituted with a fluorophenyl group, which is often associated with enhanced biological activity. The structure can be represented as follows:

SMILES Cc cc1 ccc1 c1noc C2 CC CN CC N CC3 CCN3c cccc3 c3F O C2 O n1\text{SMILES Cc cc1 ccc1 c1noc C2 CC CN CC N CC3 CCN3c cccc3 c3F O C2 O n1}

Antimicrobial Activity

Research has indicated that compounds containing piperazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related piperazine compounds demonstrate antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 0.00390.0039 to 0.025mg mL0.025\,\text{mg mL}, with notable efficacy against Staphylococcus aureus and Escherichia coli .

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025
Pseudomonas aeruginosa0.125 - 0.5
Bacillus subtilis0.004 - 0.02

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against various strains including Candida albicans and Fusarium oxysporum . The MIC values for antifungal activity range between 16.6916.69 to 78.23μM78.23\,\mu M .

Study on Antimicrobial Efficacy

A study published in MDPI highlighted the antimicrobial efficacy of several piperazine derivatives, including those similar to our compound of interest. The results indicated that modifications on the piperazine ring significantly influenced biological activity, emphasizing the importance of structural variations in enhancing antimicrobial potency .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have revealed that substituents on the piperazine ring can markedly alter the biological activity of these compounds. For instance, electron-donating groups enhance antibacterial action while certain electron-withdrawing groups may reduce it .

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